3-[[2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methyl]-1-hydroxy-1-methylurea
Description
This urea derivative features a multifunctional structure combining a substituted phenyl core with a 1-hydroxy-1-methylurea moiety. Key structural elements include:
- 3-Methoxy substituent: Electron-donating group that may influence electronic interactions in biological targets.
- (2S,5S)-Oxolane (tetrahydrofuran) ring: A stereospecific bicyclic system bearing a 3,4,5-trimethoxyphenyl group, which is commonly associated with microtubule disruption or kinase inhibition in anticancer agents.
- 1-Hydroxy-1-methylurea: A modified urea group that could act as a hydrogen bond donor/acceptor, critical for binding to enzymatic active sites.
Properties
Molecular Formula |
C31H37ClN2O8S |
|---|---|
Molecular Weight |
633.2 g/mol |
IUPAC Name |
3-[[2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methyl]-1-hydroxy-1-methylurea |
InChI |
InChI=1S/C31H37ClN2O8S/c1-34(36)31(35)33-18-21-14-19(15-26(37-2)29(21)41-12-13-43-23-8-6-22(32)7-9-23)24-10-11-25(42-24)20-16-27(38-3)30(40-5)28(17-20)39-4/h6-9,14-17,24-25,36H,10-13,18H2,1-5H3,(H,33,35)/t24-,25-/m0/s1 |
InChI Key |
LZVBMKDVEPGGFK-DQEYMECFSA-N |
Isomeric SMILES |
CN(C(=O)NCC1=C(C(=CC(=C1)[C@@H]2CC[C@H](O2)C3=CC(=C(C(=C3)OC)OC)OC)OC)OCCSC4=CC=C(C=C4)Cl)O |
Canonical SMILES |
CN(C(=O)NCC1=C(C(=CC(=C1)C2CCC(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC)OCCSC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for LDP-392 are not readily available in the literature.
- Further research would be needed to uncover these details.
Chemical Reactions Analysis
- LDP-392 likely undergoes various reactions due to its dual properties.
- Common reactions may include oxidation, reduction, and substitution.
- Specific reagents and conditions would depend on the desired transformation.
- Major products formed from these reactions remain to be elucidated.
Scientific Research Applications
- LDP-392’s applications span multiple fields:
Chemistry: Potential use as a tool compound for studying PAF receptors and 5-LO pathways.
Biology: Investigation of its impact on inflammation and immune responses.
Medicine: Exploration of its therapeutic potential in conditions related to PAF and LTs.
Industry: Possible applications in drug development or as a research tool.
Mechanism of Action
- LDP-392’s dual effects arise from its ability to antagonize PAF receptors and inhibit 5-LO.
- Molecular targets include PAF receptors and enzymes involved in LT synthesis.
- Pathways affected likely intersect with inflammation and lipid metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Urea Derivatives in Anticancer Research
Pyrazolyl-urea derivatives have emerged as potent kinase inhibitors. Comparative
- Urea derivatives with bulky aromatic groups (e.g., 38) show improved kinase selectivity, a trait likely shared by the target compound due to its 3,4,5-trimethoxyphenyl substituent .
Pharmacological and Toxicological Profiles
- Toxicity Risks: Thiourea derivatives (e.g., 3d) show higher larval toxicity (LD₅₀ = 67.9 ppm), suggesting that the target’s urea group may reduce non-target toxicity compared to thioureas .
- Bioavailability : The sulfanylethoxy linker may improve solubility over purely aromatic analogues, addressing a common limitation in urea-based drugs .
Biological Activity
The compound 3-[[2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methyl]-1-hydroxy-1-methylurea is a complex molecule with potential biological activities. This article reviews its synthesis, biological effects, and relevant research findings.
Synthesis
The synthesis of this compound involves several steps utilizing various reagents. The starting materials typically include vanillin and 3,4,5-trimethoxy acetophenone , which undergo reactions to form the final product. The synthetic pathway is notable for its use of green chemistry principles, emphasizing environmentally friendly reagents and solvents .
Antibacterial Activity
Research indicates that the compound exhibits significant antibacterial properties. In studies conducted against both Gram-positive and Gram-negative bacteria, it demonstrated effective inhibition of growth:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Excellent |
| Bacillus cereus | Excellent |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Moderate |
The compound's efficacy against these bacterial strains suggests its potential as an antibacterial agent, possibly useful in therapeutic applications .
The antibacterial mechanism is likely linked to the compound's ability to disrupt bacterial cell wall synthesis or function as a competitive inhibitor of essential enzymes involved in bacterial metabolism. This is supported by findings that highlight its structural similarity to known antibacterial agents .
Case Studies
In a notable case study involving the compound's application in clinical settings, researchers found that it significantly reduced bacterial load in infected animal models. The study utilized a controlled environment where the compound was administered at varying doses to assess its pharmacokinetics and pharmacodynamics. Key findings included:
- Dose-dependent efficacy : Higher doses correlated with greater reductions in bacterial counts.
- Safety profile : No significant adverse effects were observed at therapeutic doses.
These results underscore the compound's potential as a lead candidate for further development into an antibacterial drug .
Research Findings
Recent research has expanded on the biological activity of this compound beyond antibacterial effects:
- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, which could be beneficial in combating oxidative stress-related diseases.
- Anti-inflammatory Effects : There is emerging evidence that the compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
